2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. Compounds in this class are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the 4-fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyridazinone core.
Attachment of the piperidine-1-carbonyl group: This can be done through acylation reactions using piperidine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Halogenated or nitrated derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, potentially modulating neurotransmitter activity.
Pathways: Interference with signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
- 2-(4-methylbenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
- 2-(4-methoxybenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one
Uniqueness
2-(4-fluorobenzyl)-6-(piperidine-1-carbonyl)pyridazin-3(2H)-one is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(piperidine-1-carbonyl)pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c18-14-6-4-13(5-7-14)12-21-16(22)9-8-15(19-21)17(23)20-10-2-1-3-11-20/h4-9H,1-3,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXMJRPTFMUQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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